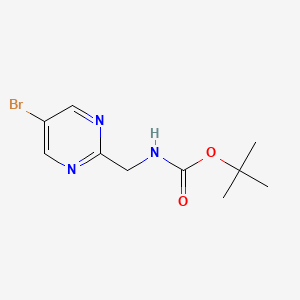

tert-Butyl ((5-bromopyrimidin-2-yl)methyl)carbamate

Übersicht

Beschreibung

Tert-Butyl ((5-bromopyrimidin-2-yl)methyl)carbamate is a useful research compound. Its molecular formula is C10H14BrN3O2 and its molecular weight is 288.145. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Tert-Butyl ((5-bromopyrimidin-2-yl)methyl)carbamate is a compound of interest in medicinal chemistry due to its unique structure, which includes a brominated pyrimidine moiety and a carbamate functional group. This combination enhances its potential biological activity, making it a subject of various biochemical studies. This article reviews the biological activity of this compound, including its interactions with enzymes, cellular effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₅BrN₂O₂, with a molecular weight of approximately 287.157 g/mol. The presence of the bromine atom not only increases reactivity but also may enhance biological activity by facilitating interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins. Notably, it has been shown to affect cytochrome P450 enzymes, which play a critical role in drug metabolism and the biotransformation of xenobiotics. The compound's carbamate group can undergo hydrolysis under physiological conditions, potentially leading to the release of active metabolites that further modulate biological pathways.

Biological Activity Overview

The following table summarizes key findings regarding the biological activity of this compound:

| Activity | Description | Reference |

|---|---|---|

| Enzyme Interaction | Inhibits cytochrome P450 enzymes, affecting drug metabolism. | |

| Cell Signaling Pathways | Influences the MAPK/ERK signaling pathway, impacting cell growth and differentiation. | |

| Metabolic Effects | Alters the activity of metabolic enzymes, influencing cellular metabolism. | |

| Antimicrobial Potential | Exhibits potential antimicrobial properties against various pathogens due to its structural features. |

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

-

Enzyme Inhibition Studies :

- A study demonstrated that this compound effectively inhibits specific cytochrome P450 isoforms, which are crucial for drug metabolism. This inhibition can lead to altered pharmacokinetics of co-administered drugs, highlighting its significance in polypharmacy contexts.

-

Cellular Impact :

- In vitro experiments using various cancer cell lines showed that this compound affects cell proliferation and apoptosis through modulation of the MAPK/ERK signaling pathway. This suggests potential applications in cancer therapy.

-

Antibacterial Activity :

- Preliminary assessments indicate that compounds similar to this compound exhibit antibacterial properties against Gram-positive bacteria, including resistant strains. This aspect warrants further exploration for potential therapeutic uses in combating antibiotic resistance.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C10H14BrN3O

- Molecular Weight : Approximately 273.14 g/mol

- CAS Number : 1235451-38-3

The compound features a tert-butyl group, a brominated pyrimidine moiety, and a carbamate functional group. The presence of the bromine atom at the 5-position enhances its reactivity and potential biological activity.

Medicinal Chemistry

- Biological Activity : Initial studies indicate that tert-butyl ((5-bromopyrimidin-2-yl)methyl)carbamate may interact with specific protein targets involved in disease pathways. Its unique structure may enhance binding affinity with biological targets such as enzymes and receptors.

- Lead Compound in Drug Discovery : The compound's structural characteristics suggest potential as a lead compound in drug discovery, particularly for diseases influenced by pyrimidine derivatives .

- Antimicrobial Properties : Similar compounds have shown significant antimicrobial activities, indicating that this compound may also exhibit similar properties.

Organic Synthesis

- Reagent in Reactions : this compound can serve as a versatile reagent in various organic reactions, including nucleophilic substitutions and coupling reactions .

- Base-Catalyzed Isomerization : It has been utilized in base-catalyzed isomerization reactions, demonstrating its utility in synthetic methodologies aimed at producing selective products .

Case Study 1: Interaction Studies

In a study investigating the interaction of this compound with target proteins, researchers employed techniques such as surface plasmon resonance (SPR) to measure binding affinities. Results indicated significant interactions with enzymes involved in metabolic pathways, suggesting its potential role as an inhibitor or modulator .

Case Study 2: Antimicrobial Testing

A series of antimicrobial tests were performed on compounds structurally similar to this compound. These tests revealed that certain derivatives exhibited potent activity against Gram-positive bacteria, supporting further investigation into this compound's potential therapeutic applications.

Eigenschaften

IUPAC Name |

tert-butyl N-[(5-bromopyrimidin-2-yl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrN3O2/c1-10(2,3)16-9(15)14-6-8-12-4-7(11)5-13-8/h4-5H,6H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJYCNAIIDIMDQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=NC=C(C=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80720956 | |

| Record name | tert-Butyl [(5-bromopyrimidin-2-yl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80720956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1235451-38-3 | |

| Record name | tert-Butyl [(5-bromopyrimidin-2-yl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80720956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-[(5-bromopyrimidin-2-yl)methyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.